3-Fluoro-2-methyl-6-nitrobenzonitrile
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Overview
Description
3-Fluoro-2-methyl-6-nitrobenzonitrile is a nitrile compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a nitrile group.
Preparation Methods
The synthesis of 3-Fluoro-2-methyl-6-nitrobenzonitrile typically involves nitration and cyanation reactions. One common method involves the nitration of 2-methyl-3-fluorobenzonitrile using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Chemical Reactions Analysis
3-Fluoro-2-methyl-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atom with a methoxy group.
Scientific Research Applications
3-Fluoro-2-methyl-6-nitrobenzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of various derivatives. These interactions can affect cellular pathways and enzyme activities .
Comparison with Similar Compounds
3-Fluoro-2-methyl-6-nitrobenzonitrile can be compared with other similar compounds such as:
2-Fluoro-6-nitrobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
3-Fluoro-4-methyl-6-nitrobenzonitrile: The position of the methyl group is different, leading to variations in chemical behavior.
3-Fluoro-2-methyl-4-nitrobenzonitrile:
These comparisons highlight the unique structural features of this compound and its specific applications in various fields.
Properties
IUPAC Name |
3-fluoro-2-methyl-6-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARJFUGLPPAQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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